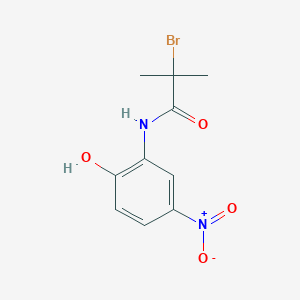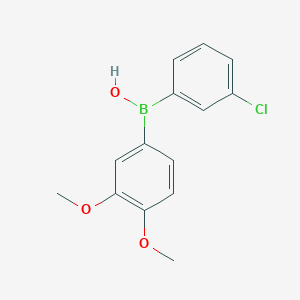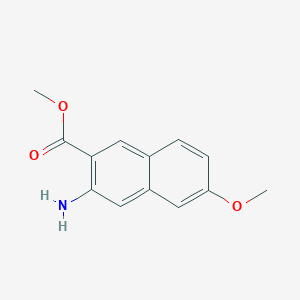![molecular formula C32H38BrNO7S B8562662 benzenesulfonic acid;6-[2-[4-[[4-bromo-3-(2-methoxyethoxy)phenyl]methyl]piperidin-1-yl]ethyl]-2,3-dihydrochromen-4-one](/img/structure/B8562662.png)
benzenesulfonic acid;6-[2-[4-[[4-bromo-3-(2-methoxyethoxy)phenyl]methyl]piperidin-1-yl]ethyl]-2,3-dihydrochromen-4-one
概要
説明
benzenesulfonic acid;6-[2-[4-[[4-bromo-3-(2-methoxyethoxy)phenyl]methyl]piperidin-1-yl]ethyl]-2,3-dihydrochromen-4-one is a novel compound known for its potent inhibition of the serotonin transporter (SERT) and partial agonistic activity at the 5-HT1A receptor. This compound has shown promising antidepressant effects with minimal undesirable side effects, making it a potential candidate for treating major depressive disorder .
準備方法
The synthesis of benzenesulfonic acid;6-[2-[4-[[4-bromo-3-(2-methoxyethoxy)phenyl]methyl]piperidin-1-yl]ethyl]-2,3-dihydrochromen-4-one involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary information held by Sumitomo Dainippon Pharma Co., Ltd., the developers of DSP-1053 . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
化学反応の分析
benzenesulfonic acid;6-[2-[4-[[4-bromo-3-(2-methoxyethoxy)phenyl]methyl]piperidin-1-yl]ethyl]-2,3-dihydrochromen-4-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles like sodium hydroxide or ammonia.
The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
benzenesulfonic acid;6-[2-[4-[[4-bromo-3-(2-methoxyethoxy)phenyl]methyl]piperidin-1-yl]ethyl]-2,3-dihydrochromen-4-one has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in studies involving serotonin transporter inhibitors and 5-HT1A receptor agonists.
Biology: Employed in research to understand the role of serotonin in various biological processes and its impact on mood disorders.
Medicine: Investigated for its potential use in treating major depressive disorder and other mood-related conditions due to its fast antidepressant effects and minimal side effects
作用機序
benzenesulfonic acid;6-[2-[4-[[4-bromo-3-(2-methoxyethoxy)phenyl]methyl]piperidin-1-yl]ethyl]-2,3-dihydrochromen-4-one exerts its effects by inhibiting the serotonin transporter (SERT) and partially agonizing the 5-HT1A receptor. This dual action increases the levels of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission. The compound binds to the serotonin transporter with a dissociation constant (K_i) of 1.02 nM and exhibits partial agonistic activity at the 5-HT1A receptor with a K_i of 5.05 nM . This mechanism is believed to contribute to its fast antidepressant effects and minimal side effects .
類似化合物との比較
benzenesulfonic acid;6-[2-[4-[[4-bromo-3-(2-methoxyethoxy)phenyl]methyl]piperidin-1-yl]ethyl]-2,3-dihydrochromen-4-one is unique compared to other serotonin reuptake inhibitors due to its partial agonistic activity at the 5-HT1A receptor. Similar compounds include:
Paroxetine: A selective serotonin reuptake inhibitor (SSRI) with no partial agonistic activity at the 5-HT1A receptor.
Fluoxetine: Another SSRI with a different mechanism of action and side effect profile.
Sertraline: An SSRI with a distinct pharmacological profile and therapeutic effects.
The uniqueness of this compound lies in its dual action, which provides fast antidepressant effects with minimal side effects, making it a promising candidate for further research and development .
特性
分子式 |
C32H38BrNO7S |
|---|---|
分子量 |
660.6 g/mol |
IUPAC名 |
benzenesulfonic acid;6-[2-[4-[[4-bromo-3-(2-methoxyethoxy)phenyl]methyl]piperidin-1-yl]ethyl]-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C26H32BrNO4.C6H6O3S/c1-30-14-15-32-26-18-21(2-4-23(26)27)16-20-7-11-28(12-8-20)10-6-19-3-5-25-22(17-19)24(29)9-13-31-25;7-10(8,9)6-4-2-1-3-5-6/h2-5,17-18,20H,6-16H2,1H3;1-5H,(H,7,8,9) |
InChIキー |
UVZRSKPRJFFXHO-UHFFFAOYSA-N |
正規SMILES |
COCCOC1=C(C=CC(=C1)CC2CCN(CC2)CCC3=CC4=C(C=C3)OCCC4=O)Br.C1=CC=C(C=C1)S(=O)(=O)O |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details
















Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-[(2-Chloro-4-pyrimidinyl)oxy]-1-propanol](/img/structure/B8562584.png)



![tert-butyl N-[2-(morpholin-4-yl)ethyl]carbamate](/img/structure/B8562605.png)
![1-[2-(4-Methoxyphenyl)-2-oxoethyl]quinolin-1-ium bromide](/img/structure/B8562631.png)





![6-Chloro-4-(2-propoxy)-pyrido[3,2-d]pyrimidin-2-ylamine](/img/structure/B8562671.png)


